2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
“2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is defined by its molecular formula, C10H10N2O4 . For a more detailed analysis of its molecular structure, including bond lengths and angles, a full crystallographic study would be required.Physical And Chemical Properties Analysis
“2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a solid substance . Its molecular weight is 222.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
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Unexpected TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids: synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones and cephalandole A
- Summary : This research presents a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Methods : The method involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids, catalyzed by TFA . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
- Results : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A . The present synthetic route to 3-aryl-2H-benzo[b][1,4]oxazin-2-ones could be readily scaled up to gram quantity without difficulty .
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Synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines as potent antidiabetic, anticancer and antioxidant agents
- Summary : This study involves the synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines .
- Methods : The compounds were synthesized and well characterized using IR, 1H, 13C NMR and mass spectral data . The structure of one of the compounds was solved unambiguously by single-crystal X-ray diffraction .
- Results : The in vitro α-glucosidase inhibition, anticancer (A549 and MCF-7 cell lines) and antioxidant studies of the title compounds were screened . Some compounds exhibited significant α-glucosidase inhibition activity, potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines, and potent antioxidant activity .
- Synthesis of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines and their biological evaluation
- Summary : This study involves the synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines .
- Methods : The compounds were synthesized and well characterized using IR, 1H, 13C NMR and mass spectral data . The structure of one of the compounds was solved unambiguously by single-crystal X-ray diffraction .
- Results : The in vitro α-glucosidase inhibition, anticancer (A549 and MCF-7 cell lines) and antioxidant studies of the title compounds were screened . Some compounds exhibited significant α-glucosidase inhibition activity, potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines, and potent antioxidant activity .
- 新型苯并咪唑衍生物:设计、合成、对接和生物学评价
- Summary : This research aims to synthesize new acrylonitrile derivatives using 2-amino benzimidazole as a raw material, and to prepare new heterocyclic compounds using these derivatives, and to evaluate their biological activity screening function .
- Methods : The key precursor N-(1H-benzimidazol-2-yl) carbonyl hydrazine dicyanide (2) was prepared by diazotization of 2-amino benzimidazole (1) and coupling with acrylonitrile in pyridine .
- Results : The results of the biological activity screening function are not provided in the snippet .
properties
IUPAC Name |
2,2-dimethyl-7-nitro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWYDVZSGRHPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510056 | |
Record name | 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
85160-83-4 | |
Record name | 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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